molecular formula C18H30N4O B6093103 N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide

Cat. No.: B6093103
M. Wt: 318.5 g/mol
InChI Key: HEQOPBGICNIARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide, also known as A-84543, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor agonists and has been found to have a wide range of effects on the body.

Mechanism of Action

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide acts as an agonist of the nicotinic acetylcholine receptor, which is a type of ion channel that is involved in the transmission of nerve impulses. By binding to these receptors, this compound can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to improve cognitive function in animal models, reduce inflammation, and modulate neurotransmitter release. It has also been found to have potential therapeutic applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide is that it has a high affinity for the nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities and may be expensive.

Future Directions

There are a number of potential future directions for research on N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide involves the reaction of 3-pyrrolidinylmethyl chloride with isobutylamine, followed by the reaction of the resulting product with 6-isopropylaminonicotinic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been found to have a wide range of effects on the body, including improving cognitive function, reducing inflammation, and modulating neurotransmitter release.

Properties

IUPAC Name

N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]-6-(propan-2-ylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-13(2)11-22-8-7-15(12-22)9-20-18(23)16-5-6-17(19-10-16)21-14(3)4/h5-6,10,13-15H,7-9,11-12H2,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQOPBGICNIARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CNC(=O)C2=CN=C(C=C2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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